![molecular formula C20H26N4O3S B2373442 N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide CAS No. 2034201-87-9](/img/structure/B2373442.png)
N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acetylcholinesterase Inhibition
Quinazolinone and piperazine derivatives have been studied for their potential as acetylcholinesterase inhibitors, showing promise for the treatment of neurodegenerative diseases such as Alzheimer's. For instance, new thiazole-piperazine derivatives have been synthesized and evaluated for their anticholinesterase activity, demonstrating significant inhibition rates against acetylcholinesterase, which could suggest potential therapeutic applications (Yurttaş, Kaplancıklı, & Özkay, 2013).
Anticancer Activity
Compounds with a quinazolinone core have shown anticancer activity through mechanisms such as VEGFR-2-TK inhibition. A study on novel quinazolinone derivatives bearing thiazoles demonstrated significant anticancer activity, suggesting these compounds as potential therapeutic agents for cancer treatment (Hassan et al., 2021).
Enzyme Inhibitory Activities
Research on triazole analogues incorporating a quinazolinone moiety has explored their potential as enzyme inhibitors, indicating applications in drug development for various diseases. One study described the synthesis and evaluation of such compounds for their antimicrobial and anticancer activities, including molecular docking studies to predict interactions with biological targets (Mehta et al., 2019).
Antihypertensive Agents
Piperidine derivatives linked with a quinazoline ring system have been investigated for their antihypertensive effects, highlighting the versatility of quinazolinone derivatives in addressing cardiovascular disorders (Takai et al., 1986).
properties
IUPAC Name |
N-[4-methylsulfanyl-1-oxo-1-[3-(4-oxoquinazolin-3-yl)piperidin-1-yl]butan-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-14(25)22-18(9-11-28-2)20(27)23-10-5-6-15(12-23)24-13-21-17-8-4-3-7-16(17)19(24)26/h3-4,7-8,13,15,18H,5-6,9-12H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINNXICBOCRNOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCCC(C1)N2C=NC3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.